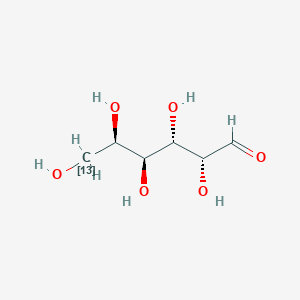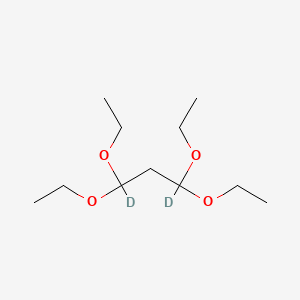
1,1,3,3-Tetraethoxypropane-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraethoxypropane-d2 is a deuterium-labeled variant of 1,1,3,3-Tetraethoxypropane. It is a stable isotope-labeled compound, often used in scientific research for its unique properties. The incorporation of deuterium atoms enhances the molecular stability and facilitates detailed analysis of chemical reactions and processes, particularly in spectroscopic studies .
Métodos De Preparación
1,1,3,3-Tetraethoxypropane-d2 can be synthesized through the deuteration of 1,1,3,3-Tetraethoxypropane. The process involves the substitution of hydrogen atoms with deuterium atoms at specific positions. This can be achieved using deuterated reagents under controlled conditions. Industrial production methods typically involve the use of deuterium gas or deuterated solvents to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
1,1,3,3-Tetraethoxypropane-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form malondialdehyde, a compound commonly used in biochemical assays.
Hydrolysis: Acid hydrolysis of this compound yields malondialdehyde and ethanol.
Substitution: The compound can undergo substitution reactions where the ethoxy groups are replaced by other functional groups
Common reagents used in these reactions include acids for hydrolysis and oxidizing agents for oxidation. The major products formed from these reactions are malondialdehyde and its derivatives .
Aplicaciones Científicas De Investigación
1,1,3,3-Tetraethoxypropane-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other materials.
Biology: The compound is employed in studies involving lipid peroxidation and oxidative stress, as it can be converted to malondialdehyde, a marker for oxidative damage.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is utilized in the production of stable isotope-labeled standards for analytical purposes .
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetraethoxypropane-d2 involves its conversion to malondialdehyde under specific conditions. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to various biochemical effects. The molecular targets include cellular proteins and DNA, where malondialdehyde can induce cross-linking and oxidative damage .
Comparación Con Compuestos Similares
1,1,3,3-Tetraethoxypropane-d2 is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. Similar compounds include:
1,1,3,3-Tetraethoxypropane: The non-deuterated form, used for similar applications but lacks the enhanced stability provided by deuterium.
1,1,3,3-Tetramethoxypropane: Another variant used in the synthesis of malondialdehyde but with methoxy groups instead of ethoxy groups .
These compounds share similar chemical properties but differ in their isotopic composition and functional groups, which can influence their reactivity and applications.
Propiedades
Fórmula molecular |
C11H24O4 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
1,3-dideuterio-1,1,3,3-tetraethoxypropane |
InChI |
InChI=1S/C11H24O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h10-11H,5-9H2,1-4H3/i10D,11D |
Clave InChI |
KVJHGPAAOUGYJX-MIBQVNFTSA-N |
SMILES isomérico |
[2H]C(CC([2H])(OCC)OCC)(OCC)OCC |
SMILES canónico |
CCOC(CC(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



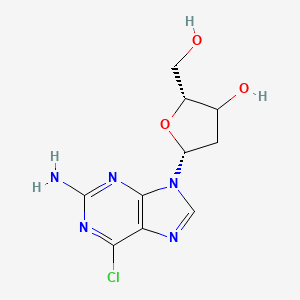
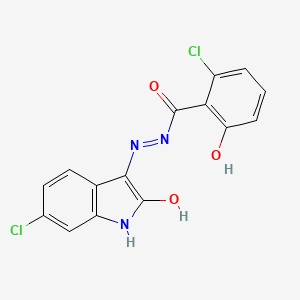
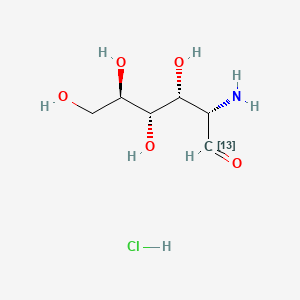
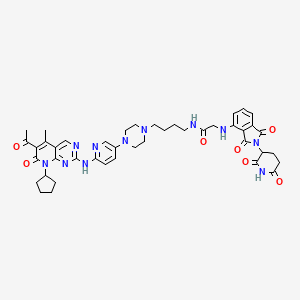
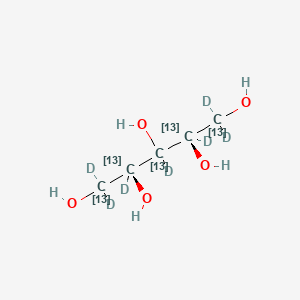
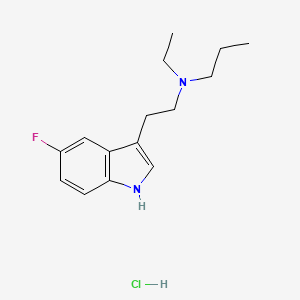

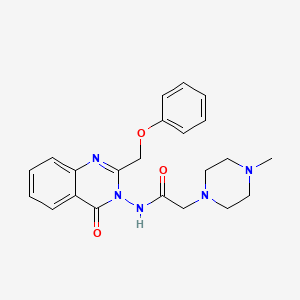

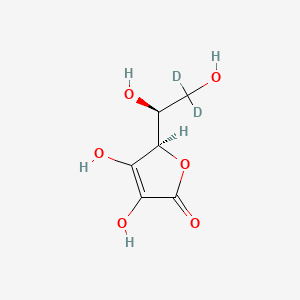

![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
